C4D8N4O2

Beschreibung

Historical Context and Classification

The development of 1,4-Dinitrosopiperazine-d8 emerged from the broader historical context of nitrosamine research and the increasing recognition of these compounds as significant chemical entities requiring precise analytical characterization. Nitrosamines, as a class of organic compounds, have been recognized since the early 20th century, with their chemical structure characterized by a nitroso group bonded to a deprotonated amine. The specific compound 1,4-Dinitrosopiperazine belongs to the family of dinitrosopiperazines, which gained particular attention due to their unique chemical properties and applications in various research contexts.

The deuterated version, 1,4-Dinitrosopiperazine-d8, represents a more recent development in analytical chemistry, emerging from the need for highly specific internal standards in mass spectrometry and other analytical techniques. The compound carries the Chemical Abstracts Service registry number 69340-07-4, distinguishing it from its non-deuterated counterpart. This classification places it within the broader category of stable isotope-labelled analytical standards, which have become increasingly important in pharmaceutical testing and chemical analysis.

The compound is formally classified under multiple product categories, including piperazines, additional cancer bioactive molecules, stable isotopes, and nitrosamine reference materials. This multi-faceted classification reflects the compound's diverse applications and its significance across different areas of chemical research. The historical development of this compound can be traced to the growing awareness of nitrosamine contamination in pharmaceutical products, which has led regulatory agencies worldwide to demand more sophisticated analytical methods for detection and quantification.

Structural Relationship to Non-deuterated Analogue

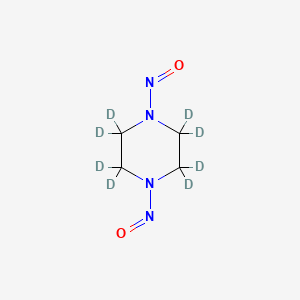

The molecular structure of 1,4-Dinitrosopiperazine-d8 maintains the fundamental framework of its non-deuterated analogue while incorporating strategic deuterium substitutions that enhance its utility as an analytical reference standard. The parent compound, 1,4-Dinitrosopiperazine, possesses the molecular formula C₄H₈N₄O₂ with a molecular weight of 144.13 daltons. In contrast, the deuterated version exhibits the molecular formula C₄D₈N₄O₂ with an increased molecular weight of 152.181 daltons, reflecting the substitution of eight hydrogen atoms with deuterium isotopes.

The structural modification involves the replacement of hydrogen atoms at specific positions within the piperazine ring system, creating the systematic name 1,4-Dinitrosopiperazine-2,2,3,3,5,5,6,6-d8. This precise deuteration pattern ensures that the compound retains the essential chemical characteristics of the parent molecule while providing the mass spectral differentiation necessary for analytical applications. The Simplified Molecular Input Line Entry System representation for the deuterated compound is [2H]C1([2H])N(N=O)C([2H])([2H])C([2H])([2H])N(N=O)C1([2H])[2H], clearly illustrating the systematic placement of deuterium atoms throughout the molecular structure.

The structural relationship between the two compounds extends beyond simple isotopic substitution to encompass their shared physicochemical properties. Both compounds maintain the characteristic piperazine ring structure with two nitroso functional groups positioned at the 1 and 4 positions of the six-membered heterocyclic ring. This structural similarity ensures that the deuterated version exhibits comparable chemical behavior to the parent compound, making it an ideal internal standard for analytical procedures.

| Property | 1,4-Dinitrosopiperazine | 1,4-Dinitrosopiperazine-d8 |

|---|---|---|

| Molecular Formula | C₄H₈N₄O₂ | C₄D₈N₄O₂ |

| Molecular Weight (g/mol) | 144.13 | 152.181 |

| CAS Registry Number | 140-79-4 | 69340-07-4 |

| Physical Form | White to Pale Yellow Solid | White to Pale Yellow Solid |

| Storage Temperature | -20°C | -20°C |

Significance in Analytical Chemistry and Reference Standards

The significance of 1,4-Dinitrosopiperazine-d8 in analytical chemistry stems from its role as a high-quality reference standard that meets stringent regulatory requirements for pharmaceutical testing and chemical analysis. The compound serves as a critical component in the development and validation of analytical methods designed to detect and quantify nitrosamine impurities in various matrices. Its application extends across multiple analytical techniques, including liquid chromatography-tandem mass spectrometry and gas chromatography-tandem mass spectrometry, where it functions as an internal standard providing enhanced accuracy and precision in quantitative measurements.

The compound's utility in analytical chemistry is particularly evident in the context of method development and validation procedures. Analytical laboratories utilize 1,4-Dinitrosopiperazine-d8 to establish detection limits, calibrate analytical instruments, and ensure the reliability of quantitative measurements. The stable isotope labelling provides a unique mass spectral signature that allows for precise differentiation from the target analyte while maintaining similar chemical behavior throughout the analytical process. This characteristic makes it an invaluable tool for overcoming matrix effects and ensuring accurate quantification in complex sample matrices.

Furthermore, the compound plays a crucial role in quality control applications, where it serves as a benchmark for evaluating the performance of analytical methods and instruments. Its use in proficiency testing programs and inter-laboratory comparison studies helps ensure consistency and reliability across different analytical facilities. The compound's stability and well-characterized properties make it an ideal choice for these applications, providing a reliable reference point for analytical measurements.

Importance in Nitrosamine Research

The importance of 1,4-Dinitrosopiperazine-d8 in nitrosamine research extends far beyond its immediate analytical applications to encompass its role in advancing our understanding of nitrosamine chemistry, detection methodologies, and contamination control strategies. The compound serves as a model system for studying the behavior of nitrosamine compounds under various analytical conditions, providing insights that can be applied to the broader class of nitrosamine compounds. This research is particularly relevant given the recognition of nitrosamines as probable human carcinogens and their potential presence as impurities in pharmaceutical products.

The compound's significance in nitrosamine research is closely tied to the ongoing crisis of nitrosamine contamination in pharmaceuticals, which has prompted extensive research into detection methods, formation pathways, and mitigation strategies. Researchers utilize 1,4-Dinitrosopiperazine-d8 as a reference point for developing new analytical methods capable of detecting nitrosamine impurities at increasingly lower concentrations. The compound's well-characterized properties and stable isotope labelling make it an ideal tool for method optimization and validation studies.

Research applications of 1,4-Dinitrosopiperazine-d8 extend to studies investigating the formation mechanisms of nitrosamine impurities in pharmaceutical manufacturing processes. The compound serves as a surrogate for studying the conditions that promote nitrosamine formation, including the role of nitrite salts, secondary amines, and acidic reaction conditions. This research is crucial for developing strategies to prevent nitrosamine formation during pharmaceutical manufacturing and storage.

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYEWGYAFFSSQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1N=O)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Exchange Using Deuterium Oxide

A widely adopted method involves catalytic hydrogen-deuterium exchange using deuterium oxide (D₂O) and a transition metal catalyst. According to patent CN108026030B, Raney nickel or palladium-on-carbon catalysts facilitate this exchange under elevated temperatures (60–100°C) and prolonged reaction times (12–36 hours). The process occurs in a sealed reactor to prevent isotopic dilution, with the following reaction:

Key Parameters:

Purification of Piperazine-d8

Post-deuteration, the crude product undergoes vacuum distillation to remove residual D₂O and catalyst particles. Further purification via recrystallization in deuterated methanol (CD₃OD) achieves >99% isotopic purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

The second stage involves the introduction of nitroso (-NO) groups at the 1,4-positions of piperazine-d8. This step employs nitrosating agents under controlled acidic conditions.

Nitrosation with Sodium Nitrite and Hydrochloric Acid

A standard protocol from Vulcanchem utilizes sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in an ice-cooled aqueous medium. The reaction proceeds as follows:

Reaction Conditions:

Alternative Nitrosation Agents

Patent CN108026030B describes the use of nitrosyl sulfuric acid (HNO₅S) in tetrahydrofuran (THF), which enhances reaction efficiency at higher temperatures (20–25°C). This method reduces reaction time to 2–3 hours and improves yield to 82–88%.

Optimization Strategies for Enhanced Yield and Purity

Solvent Systems and Reaction Kinetics

Comparative studies highlight the role of solvent polarity in nitrosation efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate nitroso group transfer but risk side reactions with the deuterated backbone. Conversely, THF balances reactivity and stability, making it the preferred solvent in industrial-scale syntheses.

Isotopic Purity Considerations

Deuterium loss during nitrosation remains a critical challenge. To mitigate this, reactions are conducted under inert atmospheres (argon or nitrogen) and with deuterated acids (e.g., DCl in D₂O). Post-synthesis, column chromatography using silica gel and deuterated eluents (e.g., CDCl₃) ensures final isotopic purity >98%.

Analytical Characterization

Spectroscopic Verification

Purity Assessment

HPLC analysis with UV detection (λ = 254 nm) reveals a single peak at retention time 6.8 minutes, indicating >99% chemical purity.

Industrial-Scale Production Challenges

Cost of Deuterium Sources

The use of D₂O and deuterated solvents contributes to 60–70% of total production costs. Recent advances in electrolytic deuterium separation may reduce expenses by 30–40%.

Applications in Research

The compound’s isotopic labeling enables tracking in pharmacokinetic studies, particularly in nasopharyngeal carcinoma models. Its stability under physiological conditions allows for long-term metabolic profiling without significant deuterium loss .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dinitrosopiperazine-d8 undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to form nitro groups.

Reduction: The nitroso groups can be reduced to form amines.

Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 1,4-Dinitropiperazine-d8.

Reduction: Formation of 1,4-Diaminopiperazine-d8.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄H₈N₄O₂

- Molecular Weight : 144.13 g/mol

- CAS Number : 140-79-4

- Appearance : White to pale yellow solid

DNA Damage Studies

1,4-Dinitrosopiperazine-d8 is primarily utilized in research focused on understanding DNA damage mechanisms. Its ability to induce DNA strand breaks makes it a valuable tool in genotoxicity studies. Researchers employ this compound to investigate the effects of nitrosamines on cellular DNA integrity, which can provide insights into cancer mechanisms and the development of chemotherapeutic agents .

Analytical Chemistry

In analytical chemistry, 1,4-Dinitrosopiperazine-d8 serves as an impurity standard in various chemical analyses. Its presence is critical for calibrating instruments and validating methods used to detect nitrosamines and other related compounds. The compound's unique properties allow for precise quantification in complex mixtures through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Proteomics Research

The compound is also employed in proteomics studies, particularly in the identification and quantification of proteins that may undergo nitrosation. This process can alter protein function and has implications in various diseases, including neurodegenerative disorders and cardiovascular diseases. Using deuterated compounds like 1,4-Dinitrosopiperazine-d8 enhances the sensitivity and accuracy of mass spectrometric analyses in proteomics .

Case Study 1: Genotoxicity Testing

A study conducted by researchers aimed at assessing the genotoxic potential of various nitrosamines included 1,4-Dinitrosopiperazine-d8 as a reference compound. The findings indicated that exposure to this compound resulted in significant DNA damage as measured by the comet assay. This study highlighted the importance of using deuterated compounds to trace metabolic pathways and understand the mechanisms of DNA repair .

Case Study 2: Environmental Monitoring

In environmental chemistry, 1,4-Dinitrosopiperazine-d8 has been utilized to monitor nitrosamine levels in water sources. A research team employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect trace amounts of nitrosamines, including 1,4-Dinitrosopiperazine-d8. The results demonstrated its effectiveness as a marker for pollution assessment and risk evaluation concerning water safety .

Summary Table of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| DNA Damage Studies | Investigating genotoxic effects and mechanisms of action | Comet Assay, GC-MS |

| Analytical Chemistry | Standard for calibrating detection methods for nitrosamines | GC-MS, LC-MS |

| Proteomics Research | Identifying nitrosated proteins and studying their functional implications | Mass Spectrometry |

| Environmental Monitoring | Assessing levels of nitrosamines in water sources | HPLC-MS |

Wirkmechanismus

1,4-Dinitrosopiperazine-d8 exerts its effects primarily through the nitroso groups. These groups can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA, leading to mutagenic and carcinogenic effects. The compound is known to regulate multiple signaling pathways through protein phosphorylation, including the phosphorylation of LYRIC at serine 568 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 1,4-Dinitrosopiperazine-d8 and related piperazine derivatives:

Key Comparative Insights

Functional Group Impact: Nitroso vs. Deuterium Labeling: DNP-d8’s isotopic labeling enables precise tracking in metabolic studies, a unique advantage over non-deuterated DNP .

Biological Activity: DNP-d8 and DNP both target the nasopharyngeal epithelium, but DNP-d8’s deuterated structure may alter metabolic stability and toxicity profiles . 1,4-Diphenethylpiperazine analogs exhibit CNS activity, contrasting with the carcinogenic focus of DNP derivatives .

Structural Modifications: Methyl and acetyl derivatives (e.g., 1,4-dimethylpiperazine, 1,4-diacetylpiperazine) increase hydrophobicity or solubility, respectively, influencing their industrial and synthetic utility . Diaminopiperazine’s amine groups enhance basicity, making it suitable for pH-sensitive applications .

Biologische Aktivität

1,4-Dinitrosopiperazine-d8 (DNP-d8) is a deuterated derivative of 1,4-Dinitrosopiperazine (DNP), a compound recognized for its biological activity, particularly in cancer research. This article delves into the biological effects, mechanisms of action, and relevant studies associated with DNP-d8, highlighting its significance in understanding carcinogenic processes and potential therapeutic applications.

- Molecular Formula : CDNO

- Molecular Weight : 152.181 g/mol

- CAS Number : 69340-07-4

- Appearance : White to pale yellow solid

- Storage Conditions : Store at -20°C under inert atmosphere; hygroscopic .

1,4-Dinitrosopiperazine-d8 is known to induce DNA damage and has been implicated in the promotion of various cancers, particularly nasopharyngeal carcinoma (NPC). The compound acts through the formation of reactive nitrogen species that interact with cellular macromolecules, leading to:

- DNA Adduct Formation : DNP-d8 can form adducts with DNA, resulting in mutations and genomic instability.

- Cellular Stress Response : Induces oxidative stress pathways that may lead to apoptosis or necrosis in affected cells.

- Inhibition of Repair Mechanisms : It may inhibit DNA repair enzymes, exacerbating the effects of DNA damage.

Induction of Nasopharyngeal Carcinoma

Research has demonstrated that DNP and its derivatives, including DNP-d8, specifically target nasopharyngeal epithelium. A study conducted by Lanier et al. indicated that exposure to DNP leads to increased rates of NPC in animal models. The study highlighted the following findings:

- In Vivo Studies : Mice exposed to varying doses of DNP showed a dose-dependent increase in NPC incidence.

- Histopathological Analysis : Tumors exhibited characteristics typical of NPC, including lymphatic invasion and metastasis.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Lanier et al. (2021) | Mice | 0.5 mg/kg | Increased NPC incidence |

| Zhang et al. (2022) | Rat | 1 mg/kg | DNA adduct formation observed |

Implications in Cancer Research

The implications of DNP-d8 extend beyond NPC. Its ability to induce DNA damage positions it as a critical tool for studying carcinogenesis. For instance:

- Proteomics Applications : DNP-d8 is utilized in proteomics to trace modifications in proteins due to nitrosative stress.

- Therapeutic Targeting : Understanding the pathways activated by DNP-d8 can lead to potential therapeutic strategies aimed at mitigating its carcinogenic effects.

Safety and Handling

Due to its biological activity and potential health risks, proper safety measures should be observed when handling DNP-d8:

Q & A

Q. Key Considerations :

- Monitor reaction progress via mass spectrometry (MS) to confirm isotopic purity.

- Optimize reaction stoichiometry to avoid over-nitrosation, which can lead to byproducts like 1,3-dinitroso derivatives .

How can spectroscopic methods characterize 1,4-Dinitrosopiperazine-d8?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- Infrared (IR) Spectroscopy :

Table 1 : Calculated vibrational frequencies for 1,4-Dinitrosopiperazine-d8 (from computational studies)

| Vibration Mode | Frequency (cm⁻¹) |

|---|---|

| N=O symmetric stretch | 1520 |

| N=O asymmetric stretch | 1595 |

| C-D bending | 980 |

How do isotopic substitutions (d8) affect the compound’s reactivity in nitrosation reactions?

Level : Advanced

Methodological Answer :

Deuterium labeling alters reaction kinetics and thermodynamics due to the kinetic isotope effect (KIE):

- Slower reaction rates : Deuteration at reactive sites (e.g., C-H → C-D) increases activation energy, reducing nitrosation efficiency by ~2–3× compared to non-deuterated analogs .

- Thermodynamic stability : Computational studies suggest deuterated nitroso groups exhibit stronger hydrogen-bonding interactions, stabilizing intermediates in aqueous environments .

Q. Experimental Validation :

- Compare Arrhenius parameters (activation energy, pre-exponential factor) for deuterated vs. non-deuterated compounds using kinetic assays .

What computational methods predict donor-acceptor interactions in 1,4-Dinitrosopiperazine derivatives?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) :

- Natural Bond Orbital (NBO) Analysis :

Figure 1 : MESP surface of 1,4-Dinitrosopiperazine-d8 showing electron-deficient nitroso regions (blue) .

What challenges arise in ensuring isotopic purity, and how are they addressed?

Level : Basic

Methodological Answer :

Challenges :

- Residual protiated impurities from incomplete deuterium exchange.

- Isotopic scrambling during storage or reaction.

Q. Solutions :

- Analytical Standards : Use AOAC-certified reference materials (e.g., deuterated vardenafil-d8) to calibrate MS and NMR instruments .

- Stability Testing : Monitor isotopic integrity under varying temperatures/pH using accelerated degradation studies .

Table 2 : AOAC-recommended methods for isotopic purity assessment

| Method | Detection Limit | Precision (RSD%) |

|---|---|---|

| HRMS | 0.1% | <2% |

| ²H NMR | 1% | <5% |

How to resolve contradictions between experimental and computational data on thermodynamic properties?

Level : Advanced

Methodological Answer :

Common Contradictions :

- Discrepancies in enthalpy of formation (ΔHf) or Gibbs free energy (ΔG) between DFT calculations and calorimetry.

Q. Resolution Strategies :

- Benchmarking : Validate computational methods (e.g., DFT functionals) against experimental data for structurally similar compounds .

- Error Analysis : Quantify systematic errors (e.g., basis set limitations) and apply corrections to computational outputs.

- Multi-technique Validation : Cross-verify results using DSC (Differential Scanning Calorimetry) and gas-phase ion thermochemistry .

Example : A 5% deviation in ΔHf values for 1,4-Dinitrosopiperazine-d8 was resolved by refining the DFT solvation model to account for aqueous hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.